

Spectroscopic and Synthetic Profile of (4-phenylphenoxy)phosphonic Acid: A Technical Overview

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Compound of Interest

Compound Name: (4-phenylphenoxy)phosphonic acid

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This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for **(4-phenylphenoxy)phosphonic acid**. Due to the limited availability of experimental spectroscopic data for this specific compound in public databases, this document presents predicted data for **(4-phenylphenoxy)phosphonic acid** alongside experimentally obtained data for the closely related parent compound, phenylphosphonic acid, to serve as a valuable reference.

Spectroscopic Data

(4-phenylphenoxy)phosphonic Acid - Predicted Data

While experimental spectra for **(4-phenylphenoxy)phosphonic acid** are not readily available, predicted mass spectrometry data provides valuable information for its identification.

Table 1: Predicted Mass Spectrometry Data for **(4-phenylphenoxy)phosphonic acid**^[1]

Adduct	Predicted m/z
[M+H] ⁺	251.04677
[M+Na] ⁺	273.02871
[M-H] ⁻	249.03221
[M+NH ₄] ⁺	268.07331
[M+K] ⁺	289.00265
[M+H-H ₂ O] ⁺	233.03675
[M+HCOO] ⁻	295.03769
[M+CH ₃ COO] ⁻	309.05334

Note: These values are computationally predicted and may differ slightly from experimental results.[\[1\]](#)

Phenylphosphonic Acid - Experimental Data (Reference Compound)

The following tables summarize the experimental spectroscopic data for phenylphosphonic acid, a structural analog of **(4-phenylphenoxy)phosphonic acid**. This information can be used as a reference for interpreting potential experimental data for the target compound.

Table 2: ¹H NMR Data for Phenylphosphonic Acid

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent
7.99	broad	2H	d ₆ -DMSO
7.79-7.64	m	2H	d ₆ -DMSO
7.54-7.38	m	3H	d ₆ -DMSO

Table 3: ¹³C NMR Data for Phenylphosphonic Acid

Chemical Shift (δ) ppm	Solvent
134.5	D ₂ O
132.3	D ₂ O
131.8	D ₂ O
129.2	D ₂ O

Table 4: ³¹P NMR Data for Phenylphosphonic Acid

Chemical Shift (δ) ppm	Solvent
17.5	Not specified

Table 5: IR Spectroscopy Data for Phenylphosphonic Acid

Wavenumber (cm ⁻¹)	Assignment
~3425	$\nu(\text{O-H})$
~1017	$\nu(\text{P=O})$
~942	$\nu(\text{P-OH})$

Note: The data for phenylphosphonic acid is compiled from various sources and serves as a reference.

Experimental Protocols

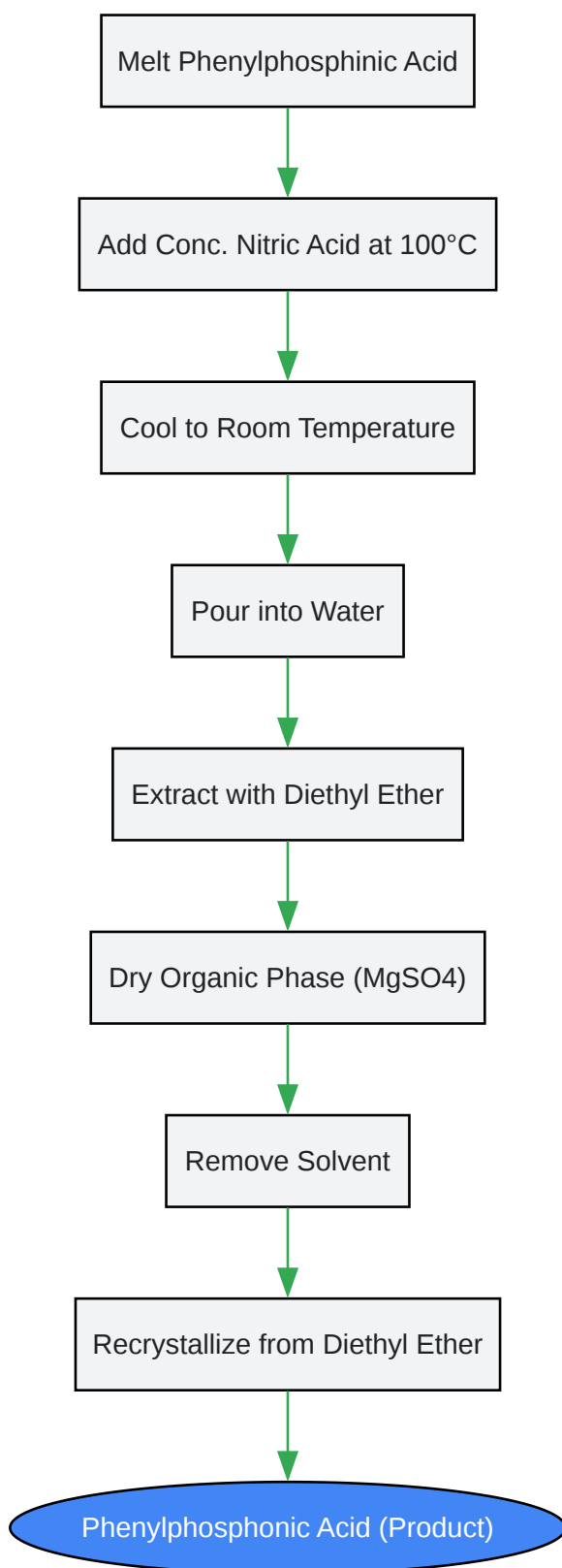
General Synthesis of Aryl Phosphonic Acids

A common method for the synthesis of aryl phosphonic acids is through the oxidation of the corresponding arylphosphinic acid. While a specific protocol for **(4-phenylphenoxy)phosphonic acid** is not detailed in the searched literature, a general procedure for a related compound is provided below.

Protocol: Synthesis of Phenylphosphonic Acid by Oxidation[2]

- Melting: 10.0 g (69.7 mmol) of phenylphosphinic acid is melted in a round-bottom flask equipped with a thermometer.
- Oxidation: Once the temperature reaches 100 °C, 3.5 mL (54.4 mmol) of concentrated nitric acid is added carefully.
- Work-up: After cooling to room temperature, the resulting yellow solid is poured into 100 mL of water.
- Extraction: The product is extracted with three 50 mL portions of diethyl ether.
- Drying and Purification: The combined organic phases are dried over MgSO_4 . The solvent is removed, and the crude product is recrystallized from diethyl ether to yield a colorless solid.

A logical workflow for this synthesis is depicted in the following diagram.



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Caption: Workflow for the synthesis of phenylphosphonic acid.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented.

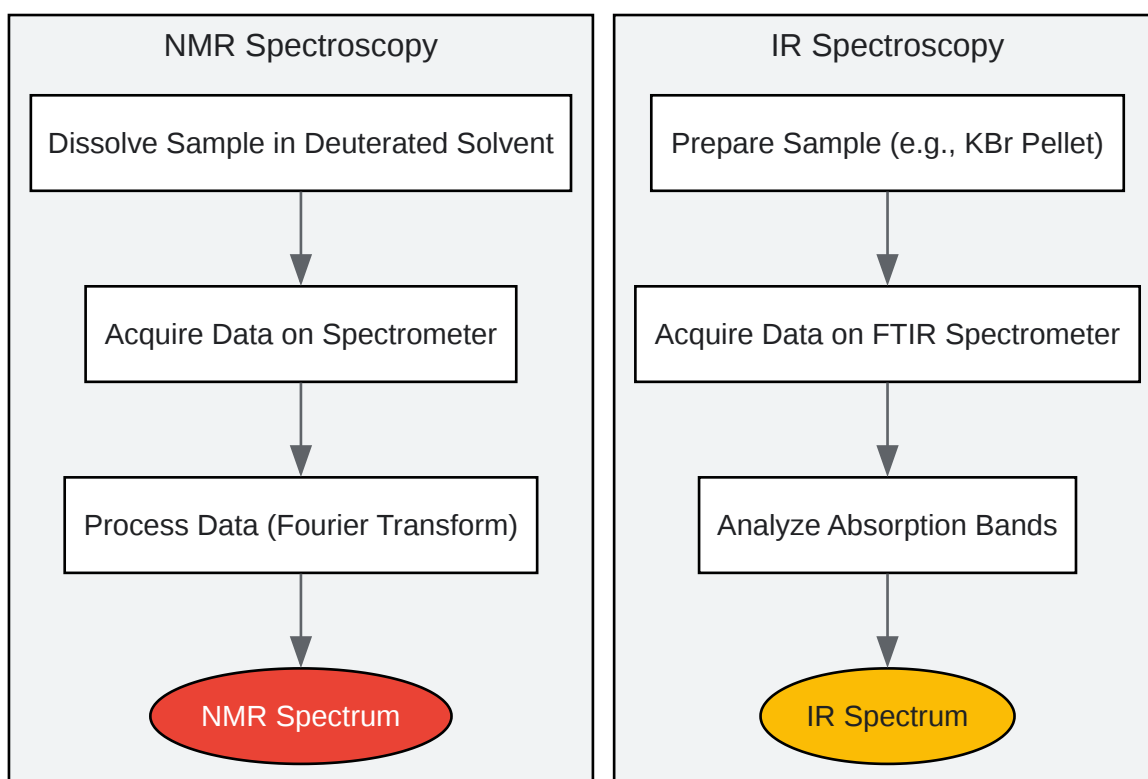
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A small amount of the analyte is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O).
- **Data Acquisition:** The sample is placed in an NMR spectrometer. For 1H and ^{13}C NMR, spectra are typically recorded on a 300 MHz or 500 MHz instrument. For ^{31}P NMR, a specific probe is used, and chemical shifts are referenced to an external standard like 85% H_3PO_4 .
- **Data Processing:** The raw data is Fourier transformed and processed to obtain the final spectrum.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** For solid samples, a KBr pellet is often prepared by mixing a small amount of the sample with potassium bromide and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.
- **Data Acquisition:** The sample is placed in an FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- **Data Analysis:** The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to different functional groups.

The logical flow of these analytical techniques is illustrated below.



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Caption: General workflow for spectroscopic analysis.

Signaling Pathways and Biological Activity

Currently, there is no widely reported information on specific signaling pathways directly involving **(4-phenylphenoxy)phosphonic acid** in the public domain. Research into the biological activity of novel phosphonic acid derivatives is an ongoing field.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided data for phenylphosphonic acid is for reference only and may not be fully representative of **(4-phenylphenoxy)phosphonic acid**. Researchers should always consult primary literature and conduct their own experiments for definitive characterization.

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References

- 1. PubChemLite - (4-phenylphenoxy)phosphonic acid (C₁₂H₁₁O₄P) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
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